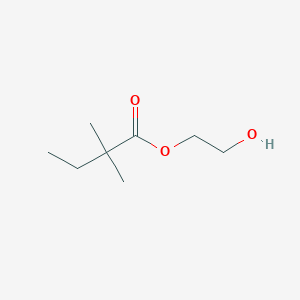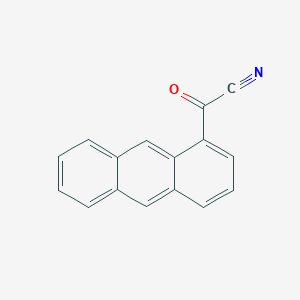
Anthracene-1-carbonyl cyanide
概要
説明
Anthracene-1-carbonyl cyanide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl group attached to the first carbon of the anthracene ring and a cyanide group. Anthracene and its derivatives are known for their luminescent properties and are widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Anthracene-1-carbonyl cyanide can be synthesized through several methods. One common approach involves the reaction of anthracene-1-carboxylic acid with thionyl chloride to form anthracene-1-carbonyl chloride. This intermediate is then reacted with sodium cyanide to yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, anthracene-1-carboxylic acid and sodium cyanide, are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Anthracene-1-carbonyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming anthracene-1-hydroxy cyanide.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of catalysts or bases, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-hydroxy cyanide.
Substitution: Various anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Anthracene-1-carbonyl cyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Employed in the study of biological processes involving cyanide groups and their interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of anthracene-1-carbonyl cyanide involves its interaction with molecular targets through its carbonyl and cyanide groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the cyanide group can act as a nucleophile or electrophile in various chemical reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
Anthracene-9-carbonyl cyanide: Similar structure but with the carbonyl and cyanide groups attached to the ninth carbon of the anthracene ring.
Anthracene-2-carbonyl cyanide: Similar structure but with the carbonyl and cyanide groups attached to the second carbon of the anthracene ring.
Uniqueness
Anthracene-1-carbonyl cyanide is unique due to the specific positioning of the carbonyl and cyanide groups on the first carbon of the anthracene ring. This positioning can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other anthracene derivatives.
特性
IUPAC Name |
anthracene-1-carbonyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c17-10-16(18)14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCYUIDHXVQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)
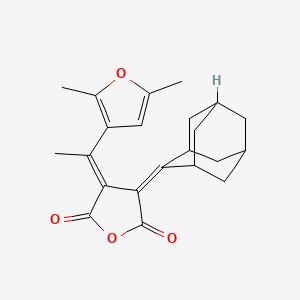
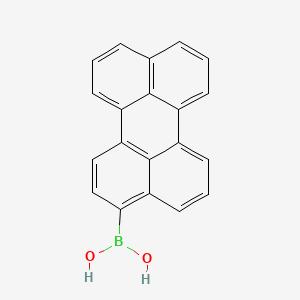
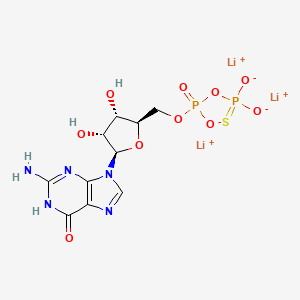

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)

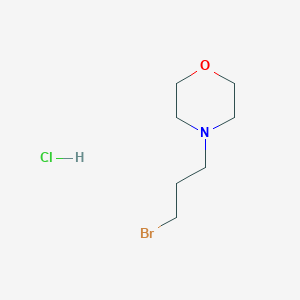
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)

